1,3-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC16411962
Molecular Formula: C10H14ClN3S
Molecular Weight: 243.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14ClN3S |
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Molecular Weight | 243.76 g/mol |
IUPAC Name | 1,3-dimethyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine;hydrochloride |
Standard InChI | InChI=1S/C10H13N3S.ClH/c1-8-10(7-13(2)12-8)11-6-9-4-3-5-14-9;/h3-5,7,11H,6H2,1-2H3;1H |
Standard InChI Key | WMGNBHNQRYCOEE-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C=C1NCC2=CC=CS2)C.Cl |
Introduction
Synthesis
The synthesis of compounds like 1,3-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine typically involves multi-step reactions starting from commercially available reagents:
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Formation of the Pyrazole Core:
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Pyrazoles are generally synthesized via cyclization reactions involving hydrazines and 1,3-diketones.
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In this case, the pyrazole nucleus is methylated at positions 1 and 3.
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Introduction of the Thienylmethyl Group:
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The thienylmethyl group is attached to the amine functionality of the pyrazole ring through nucleophilic substitution or reductive amination.
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The reaction typically employs thiophene derivatives and formaldehyde or other alkylating agents under mild conditions.
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Characterization Techniques
The compound can be characterized using various spectroscopic and analytical methods:
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NMR Spectroscopy:
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Proton (^1H) and Carbon (^13C) NMR provide insights into the chemical environment of the functional groups.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy:
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Identifies functional groups like amines and thienyl rings.
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X-ray Crystallography:
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Determines the three-dimensional structure for confirmation of stereochemistry.
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Biological Significance
Pyrazole derivatives are widely studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of a thienyl group in this compound suggests potential bioactivity due to its ability to interact with biological targets.
Potential Applications:
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Anti-inflammatory Agents: Pyrazoles are known inhibitors of cyclooxygenase (COX) enzymes.
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Anticancer Properties: Structural analogs have shown cytotoxicity against various cancer cell lines.
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Antimicrobial Activity: The sulfur atom in the thienyl group enhances interaction with microbial enzymes.
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